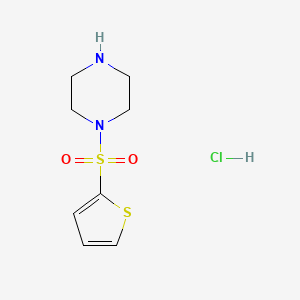![molecular formula C8H7BrN2 B1372889 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-87-6](/img/structure/B1372889.png)
4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
“4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 1082040-87-6 . It has a molecular weight of 211.06 . The IUPAC name for this compound is 4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine .
Molecular Structure Analysis
The InChI code for 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is 1S/C8H7BrN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 . This indicates that the compound contains a pyrrole ring and a pyridine ring .
Physical And Chemical Properties Analysis
4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Efficient Synthesis Methods : 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues can be synthesized efficiently using sodium borohydride reduction. This method proves applicable for different N6-substituted derivatives (Nechayev et al., 2013).
- Rearrangement in Chemical Synthesis : The rearrangement of tetrahydro-hydroxyiminoisoxazolo pyridinium salts into pyrrolo[3,2-b]pyridin-2-one derivatives has been achieved, showcasing the compound's versatility in chemical transformations (Jones & Phipps, 1974).
- Building Blocks for Substituted Derivatives : 4-Nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine serve as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives, demonstrating the chemical utility of related structures (Figueroa‐Pérez et al., 2006).
Photoreactivity and Applications
- Photochemical Behavior Study : Investigations into the photochemical behavior of derivatives, like furo- and pyrrolo-[3,2-b]pyridin-2-ones, have provided insights into their dimeric products and reactions under different conditions, useful for understanding light-induced chemical processes (Jones & Phipps, 1975).
Biological Activity
- Biological Activity Overview : Pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological properties. Studies have shown their utility in treating diseases of the nervous and immune systems, as well as their potential antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Miscellaneous Applications
- Synthesis of Heterocycles : The compound plays a role in the synthesis of challenging heterocycles, like pyrrolo[3,2-c]pyridine derivatives, demonstrating its significance in the development of complex chemical structures (Li et al., 2020).
- Synthetic Strategies in Medicinal Chemistry : The reaction of pyrrolo[2,3-b]pyridine derivatives with primary amines to yield 5-azaindoles showcases the compound's utility in medicinal chemistry and drug development (Girgis et al., 1989).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
It has been suggested that similar compounds can influence cellular processes, leading to various effects .
Eigenschaften
IUPAC Name |
4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXQJHMTWUKWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694624 | |
| Record name | 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082040-87-6 | |
| Record name | 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



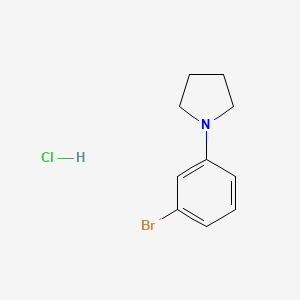
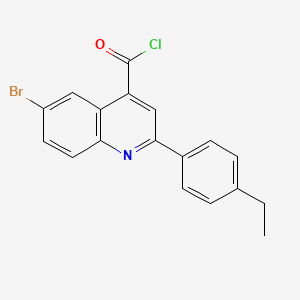
![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)
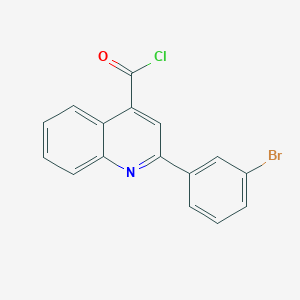
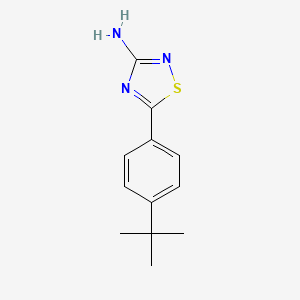
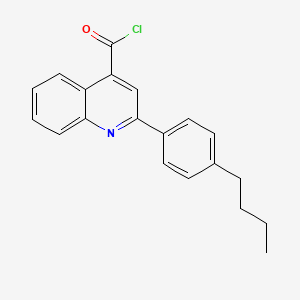

![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)

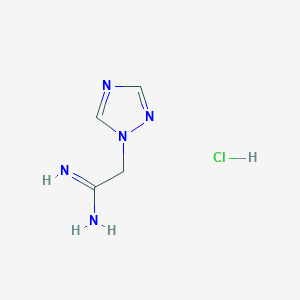
![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)


